8-Acetamidoquinoline-5-sulfonyl chloride
Description
Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural unit in a vast number of natural products and synthetic molecules. nih.govorientjchem.org Its derivatives are of great practical importance to synthetic organic chemists and are considered a "privileged structure" in medicinal chemistry due to their wide spectrum of pharmacological properties. researchgate.netorientjchem.org
The quinoline nucleus is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse library of compounds. numberanalytics.comnih.gov This has led to the development of numerous synthetic methodologies aimed at preparing quinoline derivatives with high structural diversity. numberanalytics.com The inherent biological activities of many quinoline-containing compounds, including antimalarial, antibacterial, and anticancer properties, further underscore their significance in the field of drug discovery. wikipedia.orgorientjchem.org
Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides are a class of highly reactive organosulfur compounds that serve as important intermediates in organic synthesis. fiveable.memagtech.com.cn Their utility stems from the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. fiveable.me This reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides and sulfonic acid esters, respectively. fiveable.mesigmaaldrich.com
The sulfonamide linkage, in particular, is a key functional group in a wide array of pharmaceutical drugs. sigmaaldrich.com The ability of sulfonyl chlorides to easily form these robust linkages makes them indispensable tools in medicinal chemistry. sigmaaldrich.com Furthermore, sulfonyl chlorides can participate in a range of other chemical transformations, highlighting their versatility as synthetic intermediates. magtech.com.cn
Positioning of 8-Acetamidoquinoline-5-sulfonyl chloride within the Quinoline Sulfonyl Chloride Class
This compound, with the chemical identifier CAS number 88606-44-4, is a specific member of the quinoline sulfonyl chloride family. quora.comchemsrc.com Its structure is characterized by a quinoline core substituted with an acetamido group at the 8-position and a sulfonyl chloride group at the 5-position.
The presence and positioning of these two functional groups are significant. The sulfonyl chloride at the 5-position is the primary reactive site for nucleophilic attack, enabling the synthesis of a variety of sulfonamide and sulfonate ester derivatives. The 8-acetamido group, an electron-donating group, can influence the electronic properties of the quinoline ring system, potentially modulating the reactivity of the sulfonyl chloride and influencing the properties of the resulting derivatives. The acetamido group itself can also serve as a site for further chemical modification or as a directing group in subsequent synthetic steps. wikipedia.org
The synthesis of this compound would likely involve the chlorosulfonation of 8-acetamidoquinoline. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the quinoline ring. The position of sulfonation is directed by the existing substituents on the ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88606-44-4 |
| Molecular Formula | C₁₁H₉ClN₂O₃S |
| Molecular Weight | 284.72 g/mol |
This data is compiled from publicly available chemical databases.
Overview of Research Trajectories for Aromatic Sulfonyl Chlorides
Research involving aromatic sulfonyl chlorides continues to be an active area in organic chemistry. nih.govresearchgate.net Current research trajectories focus on several key areas. There is a continuous effort to develop novel and more efficient methods for the synthesis of sulfonyl chlorides, including late-stage functionalization techniques that allow for the introduction of this group into complex molecules. numberanalytics.com
Another significant area of research is the exploration of the reactivity of sulfonyl chlorides with a wider range of nucleophiles to generate novel chemical entities with interesting biological or material properties. magtech.com.cnrsc.org There is also a growing interest in understanding the nuanced noncovalent interactions of the sulfonyl chloride motif, which can provide insights into their solid-state behavior and interactions with biological targets. nih.gov The development of new catalytic systems that utilize sulfonyl chlorides in innovative ways is also a prominent research direction. google.com These research efforts collectively aim to expand the synthetic utility of aromatic sulfonyl chlorides and unlock their potential for creating new and valuable molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88606-44-4 |
|---|---|
Molecular Formula |
C11H9ClN2O3S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
8-acetamidoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O3S/c1-7(15)14-9-4-5-10(18(12,16)17)8-3-2-6-13-11(8)9/h2-6H,1H3,(H,14,15) |
InChI Key |
VRCVSQOKPGJASE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Acetamidoquinoline 5 Sulfonyl Chloride and Structural Analogues
Precursor Synthesis and Functionalization of the Quinoline (B57606) Core
The foundational step in synthesizing the target compound is the preparation of a suitably substituted quinoline ring. This involves establishing the 8-amino functionality, which is then acylated to the acetamido group, and creating a substrate amenable to sulfonation or direct chlorosulfonylation at the C5 position.
Synthesis of Substituted 8-Aminoquinolines
The 8-aminoquinoline (B160924) scaffold is a critical precursor. A traditional and common method for its synthesis begins with the nitration of quinoline. This reaction yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351), which can be separated. Subsequent reduction of the 8-nitro isomer, often using reagents like tin powder in hydrochloric acid, affords 8-aminoquinoline. wikipedia.org Alternative approaches for synthesizing substituted 8-aminoquinolines include the Povarov reaction, which utilizes 1,2-phenylenediamines, enol ethers, and aldehydes to construct the quinoline system. rsc.org
| Method | Starting Materials | Key Steps | Product |
| Nitration/Reduction | Quinoline | 1. Nitration (e.g., with nitric acid) to form 5- and 8-nitroquinoline mixture. 2. Separation of isomers. 3. Reduction of 8-nitroquinoline (e.g., with Sn/HCl). | 8-Aminoquinoline |
| Povarov Reaction | 1,2-Phenylenediamines, Enol ethers, Aldehydes | Inverse-demanding aza-Diels–Alder reaction. | Substituted 8-Aminoquinolines |
Preparation of Acetamido-functionalized Quinoline Intermediates
Once 8-aminoquinoline is obtained, the next step is the introduction of the acetamido group. This is typically achieved through a standard N-acylation reaction. 8-aminoquinoline can be treated with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) to yield 8-acetamidoquinoline. In some strategies, N-acylation can occur concurrently with other functionalizations. For instance, copper-catalyzed reactions have been developed for the one-pot N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides, which serve as donors for both the acyl and halide groups. nih.govresearchgate.net
| Starting Material | Reagent | Reaction Type | Product |
| 8-Aminoquinoline | Acetyl chloride or Acetic anhydride | N-Acylation | 8-Acetamidoquinoline |
| 8-Aminoquinoline | Acyl Halides (with copper catalyst) | Domino N-acylation and C5-H halogenation | N-acyl-5-halo-8-aminoquinolines nih.gov |
Strategies for Introducing Sulfonic Acid Functionalities to Quinoline Systems
Introducing a sulfonic acid group onto the quinoline ring is a key step toward forming the sulfonyl chloride. The direct sulfonation of the quinoline core is a well-established method, though it is less direct for the synthesis of the target compound if the acetamido group is already present. The position of sulfonation on the quinoline ring is highly dependent on reaction conditions. For example, the sulfonation of quinoline itself can lead to different isomers based on the temperature. While this method is viable, for the synthesis of 8-acetamidoquinoline-5-sulfonyl chloride, direct chlorosulfonylation of the 8-acetamidoquinoline precursor is often a more efficient route.
Direct Sulfonyl Chlorination Approaches
Direct chlorosulfonylation involves the simultaneous introduction of the sulfur, oxygen, and chlorine atoms onto the quinoline ring in a single synthetic step. This is often the preferred method for creating sulfonyl chlorides from activated aromatic systems.
Chlorosulfonylation of Quinoline Derivatives with Chlorosulfonic Acid
The most direct route to quinoline sulfonyl chlorides involves the reaction of a quinoline derivative with chlorosulfonic acid (ClSO₃H). pageplace.de This powerful reagent can introduce the sulfonyl chloride group directly onto the aromatic ring. pageplace.de For example, the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid directly yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov A similar strategy is applied to quinoline itself, which can be reacted with chlorosulfonic acid at elevated temperatures (e.g., 140°C) to produce quinoline-8-sulfonyl chloride. publish.csiro.au It is therefore the primary anticipated method for synthesizing this compound from its 8-acetamidoquinoline precursor. The reaction is typically performed under anhydrous conditions, often at controlled temperatures to manage the high reactivity of chlorosulfonic acid. noaa.govwikipedia.org
| Substrate | Reagent | Key Conditions | Product |
| Quinoline | Chlorosulfonic Acid | 140°C | Quinoline-8-sulfonyl chloride publish.csiro.au |
| 8-Hydroxyquinoline | Chlorosulfonic Acid | Ice bath, then room temperature | 8-Hydroxyquinoline-5-sulfonyl chloride nih.gov |
Conversion of Sulfonic Acids or Sulfonates to Sulfonyl Chlorides using Halogenating Reagents
An alternative, two-step approach involves first synthesizing the sulfonic acid derivative (e.g., 8-acetamidoquinoline-5-sulfonic acid) and then converting it to the corresponding sulfonyl chloride. This conversion is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this purpose. researchgate.net For instance, quinoline-8-sulfonic acid can be effectively converted to quinoline-8-sulfonyl chloride by reacting it with phosphorus pentachloride. researchgate.net Similarly, thionyl chloride is used in the industrial manufacturing of quinoline-8-sulfonyl chloride from its sulfonic acid precursor. guidechem.com This method provides a reliable pathway to the sulfonyl chloride if the corresponding sulfonic acid is readily available or easily synthesized.
| Starting Material | Reagent | Product |
| Quinoline-8-sulfonic acid | Phosphorus pentachloride (PCl₅) | Quinoline-8-sulfonyl chloride researchgate.net |
| Quinoline-8-sulfonic acid | Thionyl chloride (SOCl₂) | Quinoline-8-sulfonyl chloride guidechem.com |
Microwave-Assisted Synthetic Protocols for Sulfonyl Chloride Precursors
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. While direct microwave-assisted synthesis of this compound is not extensively documented, the synthesis of its precursors, such as sodium sulfonates, can be efficiently achieved using this technology. For instance, the conversion of various bromides to sodium sulfonates has been shown to be remarkably accelerated under microwave irradiation, subsequently enhancing the yield of the corresponding sulfonyl chlorides. nih.gov
One relevant study demonstrates a microwave-assisted method for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts using 2,4,6-trichloro- nih.govnih.govnih.gov-triazine (TCT) as an activating agent. organic-chemistry.org This process, which proceeds via an in-situ generated sulfonyl chloride intermediate, involves two microwave irradiation steps and avoids the isolation of the often-unstable sulfonyl chloride. organic-chemistry.org This approach could conceptually be applied to the synthesis of derivatives of 8-acetamidoquinoline-5-sulfonic acid.
Furthermore, microwave irradiation has been successfully employed in the synthesis of various quinoline derivatives, highlighting its applicability to this heterocyclic system. nih.govacs.org For example, a rapid and efficient modification of the Friedländer quinoline synthesis has been developed using microwave heating at 160 °C, achieving excellent yields in just 5 minutes. nih.gov In another instance, the reaction of 8-hydroxyquinoline with chlorosulfonic acid, followed by further reactions, included a microwave-assisted step at 100 °C to yield a 1,2,3-triazole derivative. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonate Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 24 hours | 10-15 minutes |
| Yield of Sulfonyl Chloride | 38-40% | 50-52% |
Data adapted from studies on phenylalkyl sulfonyl chlorides. nih.gov
Alternative Synthetic Pathways for Sulfonyl Chlorides
Synthesis from Thiol Precursors via Oxidative Chlorosulfonation
The oxidative chlorosulfonation of thiols presents a direct route to sulfonyl chlorides. This transformation can be achieved using various oxidizing and chlorinating agents. A highly effective method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). nih.govorganic-chemistry.org This system allows for the rapid and direct conversion of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides with high purity and in excellent yields, often at room temperature. organic-chemistry.orgorganic-chemistry.org
Another approach utilizes N-chlorosuccinimide (NCS) in conjunction with a chloride source and water for the in-situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org A continuous flow, metal-free protocol has also been developed using nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides. nih.gov This method offers high yields and a favorable environmental impact. nih.gov
For quinoline-based structures, the synthesis of 6-bromoquinoline-8-sulfonyl chloride has been achieved through the oxyhalogenation of 8-(benzylthio)-6-bromoquinoline using NCS in an acetic acid/water mixture. lookchem.com This demonstrates the applicability of oxidative chlorination to quinoline thiol precursors.
Table 2: Reagents for Oxidative Chlorosulfonation of Thiols
| Reagent System | Substrate Scope | Key Advantages |
| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, aliphatic thiols | Very short reaction times, high yields, mild conditions. organic-chemistry.orgorganic-chemistry.org |
| NCS / Chloride Source / H₂O | General thiols | In-situ generation of sulfonyl chloride. organic-chemistry.org |
| HNO₃ / HCl / O₂ (Flow) | Thiols and disulfides | Metal-free, continuous process, good environmental profile. nih.gov |
| NCS / AcOH / H₂O | Quinoline thiols | Applicable to complex heterocyclic systems. lookchem.com |
Generation from Sulfinic Acids
The synthesis of sulfonyl chlorides from sulfinic acids is a conceptually straightforward oxidation and chlorination step. While direct methods exist, sulfinic acids are often generated in situ from other precursors. For instance, the reaction of quinoline N-oxides with sodium tert-butyldimethyl silyloxymethylsulfinate can furnish C2-substituted sulfones, which can then be deprotected to form sulfonyl derivatives. nih.gov This indicates the viability of using sulfinate intermediates in the synthesis of functionalized quinolines.
Conversion from Diazonium Salts and Sulfur Dioxide
The Sandmeyer-type reaction, involving the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst, is a classical and widely used method for the synthesis of aryl sulfonyl chlorides. nih.gov This approach is particularly useful for introducing the sulfonyl chloride group at a specific position on the aromatic ring.
A patent describes the preparation of quinoline-5-sulfonyl chloride from 5-aminoisoquinoline (B16527) (a structural isomer of a potential precursor to the target compound). The process involves diazotization with sodium nitrite (B80452) and concentrated hydrochloric acid, followed by reaction of the diazonium salt with sulfur dioxide in acetic acid, achieving a yield of over 80%.
More recent advancements have focused on making this reaction safer and more scalable. A novel Sandmeyer-type synthesis utilizes DABSO (a stable SO₂ surrogate) and a copper catalyst, allowing the reaction to proceed from anilines without the need to preform or isolate the diazonium salt. This method has been successfully applied to a 20 g scale synthesis of a heterocyclic sulfonyl chloride. The reaction conditions are mild, and the resulting sulfonyl chloride can be isolated or converted in situ to a sulfonamide.
Table 3: Key Parameters in the Sandmeyer-Type Synthesis of Sulfonyl Chlorides
| Parameter | Description | Importance |
| Diazotization Agent | e.g., Sodium nitrite, tert-butyl nitrite | Formation of the diazonium salt intermediate. |
| Acid | e.g., HCl, Acetic acid | Stabilizes the diazonium salt and provides the reaction medium. |
| SO₂ Source | Gaseous SO₂, DABSO | Provides the sulfonyl group. |
| Catalyst | e.g., CuCl, CuCl₂ | Facilitates the radical-nucleophilic aromatic substitution. nih.gov |
| Solvent | e.g., Acetic acid, Acetonitrile (B52724) | Influences solubility of reagents and intermediates. |
| Temperature | Typically low temperatures (0-5 °C) | Controls the stability of the diazonium salt. |
Derivatization from Primary Sulfonamides
A more recent and innovative approach involves the conversion of primary sulfonamides into sulfonyl chlorides. This "reverse" strategy is particularly valuable for late-stage functionalization of complex molecules. A notable method employs a pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent in the presence of a chloride source like magnesium chloride. This system activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, enabling its conversion to the highly electrophilic sulfonyl chloride. The mild reaction conditions and high chemoselectivity of this protocol allow for its application to densely functionalized molecules.
Optimization and Scalability of Synthetic Procedures
The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of process safety and efficiency. For the synthesis of aryl sulfonyl chlorides, chlorosulfonation is a common industrial method. However, it often involves harsh reagents and exothermic reactions. A study on the automated continuous synthesis of aryl sulfonyl chlorides highlights the advantages of flow chemistry in mitigating these challenges. mdpi.com Continuous stirred-tank reactors (CSTRs) can improve process control, enhance safety by managing exotherms, and increase the space-time yield compared to batch processes. mdpi.com
For the Sandmeyer reaction, scalability can be a concern due to the potential instability of diazonium salts. The use of continuous flow reactors for diazotization and subsequent reactions provides a safer and more scalable alternative. researchgate.netresearchgate.net The development of methods using stable SO₂ surrogates like DABSO also contributes to the scalability and operational simplicity of this transformation.
The optimization of reaction conditions, such as solvent, temperature, and reagent stoichiometry, is crucial for maximizing yield and purity while minimizing by-product formation. For instance, in the chlorosulfonation of quinoline, a two-step process involving initial reaction with chlorosulfonic acid followed by treatment with thionyl chloride has been developed to produce high-purity quinoline-8-sulfonyl chloride. google.com
Table 4: Comparison of Batch vs. Continuous Flow for Sulfonyl Chloride Synthesis
| Feature | Batch Process | Continuous Flow Process |
| Safety | Higher risk due to accumulation of hazardous intermediates and poor heat dissipation. | Improved safety through smaller reaction volumes and better temperature control. mdpi.comresearchgate.net |
| Scalability | Can be challenging, especially for exothermic reactions or unstable intermediates. | More readily scalable by extending operation time. mdpi.com |
| Process Control | More difficult to control temperature and mixing consistently. | Precise control over reaction parameters (temperature, residence time, stoichiometry). mdpi.com |
| Space-Time Yield | Generally lower. | Significantly higher. mdpi.com |
| By-product Formation | Can be higher due to localized "hot spots" and longer reaction times. | Often reduced due to better control and shorter residence times. |
Reaction Condition Optimization (Solvent, Temperature, Reagent Stoichiometry)
The optimization of reaction conditions is paramount to ensure high yield and purity of the final product. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
The most common method for the synthesis of quinoline-5-sulfonyl chlorides is the direct chlorosulfonation of the corresponding quinoline precursor. mdpi.comnih.gov In the case of the analogous 8-hydroxyquinoline-5-sulfonyl chloride, the reaction is typically carried out by treating 8-hydroxyquinoline with chlorosulfonic acid. nih.gov The reaction is often performed in an ice bath to control the exothermic nature of the reaction, followed by stirring at room temperature for an extended period, such as 24 hours, to ensure completion. nih.gov
The stoichiometry of the reagents is a crucial factor influencing the reaction's outcome. A significant excess of chlorosulfonic acid is generally used to serve as both the reagent and the solvent. For the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, a molar ratio of 1:5 of 8-hydroxyquinoline to chlorosulfonic acid has been reported. nih.gov
While specific solvents are often not used, as chlorosulfonic acid can act as the solvent, the choice of a co-solvent could be explored for optimization. An inert solvent might help to control the reaction rate and improve the handling of the reaction mixture.
The temperature profile of the reaction is also a critical parameter. The initial cooling phase is necessary to mitigate the high reactivity of chlorosulfonic acid. Subsequently, allowing the reaction to proceed at room temperature or with gentle heating can drive the reaction to completion. For some sulfonyl chloride syntheses, heating to temperatures between 50°C and 70°C has been employed. mdpi.comresearchgate.net
A summary of typical reaction conditions for the synthesis of a closely related analogue, 8-hydroxyquinoline-5-sulfonyl chloride, is presented in the table below. These conditions can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Chlorosulfonic acid (in excess) | Acts as both reagent and solvent, driving the reaction to completion. |
| Temperature | Initial cooling (ice bath), then room temperature | Controls the initial exothermic reaction and allows for completion. |
| Reagent Stoichiometry (Substrate:Chlorosulfonic Acid) | 1:5 | Ensures complete conversion of the starting material. |
| Reaction Time | 24 hours | Allows the reaction to proceed to completion at room temperature. |
"One-Pot" Synthetic Strategies
"One-pot" synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies provide a conceptual basis.
One such strategy involves the synthesis of quinoline-5-sulfonyl chloride from 5-aminoisquinoline. nih.gov This process begins with a diazo-reaction of 5-aminoisquinoline with sodium nitrite and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then subjected to a sulfuryl chloridization reaction with sulfur dioxide in an acetic acid solvent to yield the final product. nih.gov This entire sequence can be performed in a single reaction vessel, thus constituting a one-pot synthesis. This method has been reported to achieve yields surpassing 80%. nih.gov
Another relevant approach is the one-pot synthesis of sulfonamides from carboxylic acids and amines, which proceeds through an in-situ generated sulfonyl chloride. microbiologyjournal.org While the starting materials are different, the principle of generating the reactive sulfonyl chloride and immediately using it in the next step is applicable. A hypothetical one-pot synthesis of 8-acetamidoquinoline-5-sulfonamides could therefore involve the initial chlorosulfonation of 8-acetamidoquinoline, followed by the in-situ addition of an amine to form the corresponding sulfonamide without isolating the sulfonyl chloride intermediate.
Considerations for Industrial Production and Yield Enhancement
The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of factors such as cost-effectiveness, safety, scalability, and yield optimization.
For the industrial production of quinoline-8-sulfonyl chloride, a two-step process starting from quinoline has been described. researchgate.net This involves an initial reaction with chlorosulfonic acid to produce a mixture of sulfonated and chlorosulfonated quinoline, followed by treatment with thionyl chloride to convert the remaining sulfonic acid groups to sulfonyl chlorides. researchgate.net This approach suggests that a sequential addition of chlorinating agents might be beneficial for maximizing the yield of the desired sulfonyl chloride on a large scale.
Yield enhancement is a primary goal in industrial synthesis. This can be achieved through meticulous optimization of reaction parameters, as discussed in section 2.4.1. Furthermore, the use of continuous flow chemistry is an emerging strategy for the safe and efficient production of aryl sulfonyl chlorides. Continuous flow reactors offer superior control over reaction temperature and mixing, which can lead to higher yields and improved safety, particularly for highly exothermic reactions like chlorosulfonation.
Purification of the final product is another critical aspect of industrial production. The crude product is often quenched in ice water to precipitate the sulfonyl chloride, which can then be isolated by filtration. researchgate.net Subsequent purification steps, such as recrystallization, may be necessary to achieve the desired purity for pharmaceutical applications.
Reactivity Profiles and Mechanistic Investigations of 8 Acetamidoquinoline 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient, making it an excellent electrophile for a wide array of nucleophiles. This reactivity is the cornerstone of many synthetic applications of 8-acetamidoquinoline-5-sulfonyl chloride, enabling the formation of diverse derivatives such as sulfonamides, sulfonate esters, and sulfonohydrazides. These reactions typically proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur center.
Formation of Sulfonamides with Various Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of the corresponding N-substituted 8-acetamidoquinoline-5-sulfonamides. This transformation is fundamental in medicinal chemistry for creating libraries of compounds with potential biological activity. ekb.eg The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.govmdpi.com
The reaction is versatile and accommodates a wide range of amine nucleophiles, including aliphatic, aromatic, and heterocyclic amines. ekb.eg Studies on analogous compounds, such as 8-hydroxyquinoline-5-sulfonyl chloride and 8-methoxyquinoline-5-sulfonyl chloride, have demonstrated successful reactions with various acetylene-containing amines in anhydrous acetonitrile (B52724) at room temperature. nih.gov Similarly, 8-quinolinesulfonyl chloride has been reacted with propargylamine (B41283) and N-methylpropargylamine in chloroform (B151607) with triethylamine to yield the corresponding sulfonamides. mdpi.com The nucleophilicity of the amine plays a significant role, with primary amines generally reacting more rapidly than secondary amines. ekb.eg
| Quinoline (B57606) Derivative | Amine Nucleophile | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylene (B1199291) Amines | Triethylamine/Acetonitrile | 8-Methoxyquinoline-5-sulfonamides | nih.gov |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylene Amines | (Excess Amine)/Acetonitrile | 8-Hydroxyquinoline-5-sulfonamides | nih.gov |
| 8-Quinolinesulfonyl chloride | Propargylamine | Triethylamine/Chloroform | N-Propargyl-8-quinolinesulfonamide | mdpi.com |
| 8-Quinolinesulfonyl chloride | N-Methylpropargylamine | Triethylamine/Chloroform | N-Methyl-N-propargyl-8-quinolinesulfonamide | mdpi.com |
Synthesis of Sulfonate Esters and Sulfonohydrazides
Following a similar mechanistic pathway, this compound can react with alcohols and phenols to form sulfonate esters. This reaction, often referred to as sulfonylation, typically requires a base like pyridine to activate the alcohol and to scavenge the HCl byproduct. The resulting sulfonate esters are valuable intermediates in organic synthesis.
Furthermore, the reaction with hydrazine (B178648) hydrate (B1144303) provides a direct route to 8-acetamidoquinoline-5-sulfonohydrazide. Research on the closely related 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride has shown that it readily reacts with hydrazine hydrate to yield the corresponding sulfonohydrazide. researchgate.net This product serves as a key building block for the synthesis of more complex heterocyclic systems, such as hydrazones, through subsequent condensation reactions with aldehydes and ketones. researchgate.net
Reaction with Other Heteroatom Nucleophiles (e.g., Alcohols, Thiols)
The electrophilic nature of the sulfonyl chloride group extends its reactivity to other heteroatom nucleophiles. Alcohols, as mentioned, yield sulfonate esters. Thiols (mercaptans) can react in a similar fashion to produce thiosulfonate esters. These reactions broaden the synthetic utility of this compound, allowing for the introduction of various sulfur-linked functionalities. The reaction conditions are generally analogous to those used for sulfonamide and sulfonate ester formation, often involving a base to facilitate the nucleophilic attack.
Reactions Involving the Quinoline Nucleus and Acetamido Group
While the sulfonyl chloride moiety is the most reactive site for nucleophilic attack, the quinoline ring itself possesses a distinct reactivity profile, primarily towards electrophiles. The acetamido group at the C-8 position significantly influences this reactivity.
Potential for Electrophilic Aromatic Substitution on the Quinoline Core
Electrophilic aromatic substitution (SEAr) on the quinoline ring is a key reaction for introducing further substituents. In unsubstituted quinoline, electrophilic attack preferentially occurs on the electron-rich benzene (B151609) ring portion rather than the electron-deficient pyridine ring. askfilo.comuop.edu.pk The substitution typically yields a mixture of C-5 and C-8 substituted products. uop.edu.pk
In this compound, the directing effects of the existing substituents must be considered.
8-Acetamido Group (-NHCOCH₃): This is an activating group and an ortho-, para- director. Relative to its position at C-8, it would direct incoming electrophiles to the C-7 (ortho) and C-5 (para) positions.
5-Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating group and a meta- director. Relative to its position at C-5, it would direct incoming electrophiles to the C-7 and C-3 positions.
The directing effects of these two groups are synergistic towards the C-7 position but conflicting at the C-5 position. The powerful activating effect of the acetamido group likely dominates, making the C-7 position the most probable site for electrophilic attack. However, the deactivating nature of the sulfonyl chloride group means that vigorous reaction conditions would likely be required for any substitution to occur. uop.edu.pk Theoretical studies on the related 8-hydroxyquinoline (B1678124) have also identified positions on the benzene ring as the most susceptible to electrophilic attack. imperial.ac.uk
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions |
|---|---|---|---|---|
| -NHCOCH₃ | C-8 | Activating | ortho, para | C-7, C-5 |
| -SO₂Cl | C-5 | Deactivating | meta | C-7, C-3 |
| Predicted Net Effect | C-7 (most favored) |
Transformations of the Acetamido Functionality
The acetamido group (-NHCOCH₃) in this compound is a key site for chemical modification. While specific studies on this exact molecule are limited, the reactivity of the acetamido group on quinoline rings is well-documented and can be extrapolated. The primary transformation of the acetamido group involves its hydrolysis to the corresponding amino group.
Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as hydrochloric acid or sulfuric acid, can effectively cleave the amide bond. etsu.eduacs.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. etsu.edu
Base-Catalyzed Hydrolysis: Alternatively, strong bases like sodium hydroxide (B78521) can be employed. researchgate.netetsu.eduresearchgate.net In this case, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This method is often employed for the deacetylation of N-acetylated compounds. researchgate.netresearchgate.net
The choice of conditions is critical to avoid unintended side reactions. For instance, harsh acidic or basic conditions could also lead to the hydrolysis of the sulfonyl chloride group. Milder methods, such as enzymatic hydrolysis or the use of specific reagents like Schwartz's reagent for chemoselective N-deacetylation, have been developed for more complex molecules, though their applicability to this compound would require experimental validation. researchgate.net
The successful deacetylation of the 8-acetamido group would yield 8-aminoquinoline-5-sulfonyl chloride, a valuable intermediate for further functionalization, such as the synthesis of various sulfonamides or other derivatives through reactions involving the newly formed primary amine.
Table 1: Plausible Transformations of the Acetamido Functionality
| Transformation | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 8-Aminoquinoline-5-sulfonyl chloride |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat | 8-Aminoquinoline-5-sulfonic acid (or its salt) |
Diverse Reaction Modes of Sulfonyl Chlorides
The sulfonyl chloride (-SO₂Cl) group is a versatile functional group known to participate in a variety of reaction types, including radical, ionic, and cycloaddition reactions. nih.gov This versatility extends to this compound, opening avenues for the synthesis of a wide range of derivatives.
Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under appropriate conditions, such as photoredox catalysis or in the presence of radical initiators. acs.orgnih.gov These highly reactive intermediates can then participate in a variety of transformations, including addition to alkenes and alkynes. researchgate.net
Visible-light-induced photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides. acs.orgacs.org In a typical setup, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the sulfonyl chloride, leading to the formation of the sulfonyl radical and a chloride anion. These sulfonyl radicals can then be trapped by various radical acceptors. For instance, the addition of a sulfonyl radical to an alkene can initiate a cascade cyclization to produce complex heterocyclic structures. acs.org While specific examples involving this compound are not prevalent in the literature, the general principles of photoredox-catalyzed reactions of sulfonyl chlorides suggest its potential to participate in such transformations. acs.org
Copper-catalyzed reactions also provide a route to sulfonyl radical-mediated transformations. Copper(I) species can react with sulfonyl chlorides to generate sulfonyl radicals, which can then undergo addition to unsaturated bonds. acs.orgrsc.orgresearchgate.net
The most common reaction pathway for sulfonyl chlorides is their reaction with nucleophiles, which proceeds through an ionic mechanism. thieme-connect.comresearchgate.net The sulfur atom of the sulfonyl chloride group is highly electrophilic and is readily attacked by a wide range of nucleophiles.
The reaction with primary and secondary amines to form sulfonamides is a cornerstone of sulfonyl chloride chemistry. researchgate.netacs.orgprinceton.edu This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net The mechanism is generally considered to be a two-step addition-elimination process, although a one-step SN2-like mechanism has also been proposed. nih.gov In the context of this compound, this reaction would lead to the formation of a diverse library of 8-acetamidoquinoline-5-sulfonamides, a class of compounds with potential biological activity. nih.govresearchgate.net
Other nucleophiles such as alcohols, phenols, and water can also react with sulfonyl chlorides to yield sulfonate esters and sulfonic acids, respectively. The hydrolysis of the sulfonyl chloride group is a common reaction, particularly in the presence of moisture. nih.gov
While less common than radical and ionic reactions, sulfonyl chlorides can participate in cycloaddition reactions. For instance, under certain conditions, sulfonyl chlorides can react with alkenes to form four-membered rings in a [2+2] cycloaddition fashion, although this is more typical for sulfenes generated in situ from sulfonyl chlorides. nih.gov
More broadly, quinoline derivatives are known to participate in various cycloaddition reactions. mdpi.com However, specific examples of [2+2] annulations directly involving the sulfonyl chloride group of a quinoline derivative are scarce in the literature. It is more likely that the quinoline ring itself would be the active partner in cycloaddition reactions, with the sulfonyl chloride group acting as a substituent that influences the reactivity of the aromatic system.
Mechanistic Studies of Key Transformations
The formation of sulfonamides from this compound and an amine likely proceeds through a nucleophilic substitution at the sulfur atom. As mentioned, two primary mechanisms are considered: a stepwise addition-elimination pathway and a concerted SN2-type pathway. nih.gov In the addition-elimination mechanism, the amine nucleophile attacks the electrophilic sulfur atom to form a trigonal bipyramidal intermediate. This intermediate then collapses with the expulsion of the chloride leaving group to afford the sulfonamide. thieme-connect.com The concerted mechanism involves a single transition state where the new S-N bond is formed concurrently with the cleavage of the S-Cl bond. nih.gov
For radical reactions, the key step is the generation of the 8-acetamidoquinoline-5-sulfonyl radical. In photoredox catalysis, this involves a single-electron transfer from the excited state of the photocatalyst to the sulfonyl chloride. acs.org In copper-catalyzed systems, a single-electron transfer from a Cu(I) species to the sulfonyl chloride is a plausible pathway to the sulfonyl radical. acs.org Once formed, this radical can add to unsaturated systems, and the subsequent reaction pathway would depend on the nature of the substrate and the reaction conditions.
The hydrolysis of the acetamido group under acidic conditions involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then breaks down to release the amine and a carboxylic acid. nih.govrsc.org Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. etsu.eduresearchgate.net
Table 2: Summary of Reaction Modes of the Sulfonyl Chloride Functionality
| Reaction Mode | Key Intermediates | Typical Products |
| Radical Reactions | Sulfonyl Radical (RSO₂•) | Sulfones, Sulfonamides (via radical amination) |
| Ionic Reactions | Trigonal Bipyramidal Intermediate | Sulfonamides, Sulfonate Esters, Sulfonic Acids |
| Cycloaddition Reactions | (Sulfene intermediate for [2+2]) | Cycloadducts |
Identification of Intermediates in Complex Reactions
The inherent reactivity of the sulfonyl chloride group in this compound suggests the formation of transient intermediates during its various transformations. While direct isolation and characterization of these intermediates are often challenging due to their short lifetimes, their presence is inferred from kinetic studies, trapping experiments, and computational modeling of related sulfonyl chloride reactions. Mechanistic investigations into the reactions of sulfonyl chlorides, in general, point to several key types of intermediates that are likely applicable to the complex reactions of this compound.
One of the most common reaction pathways for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. In these reactions, a fleeting pentacoordinate sulfurane intermediate is often postulated. For instance, in the reaction with an amine to form a sulfonamide, the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to a trigonal bipyramidal intermediate where the incoming nucleophile and the leaving chloride group occupy axial positions. The subsequent collapse of this intermediate, with the expulsion of the chloride ion, yields the final sulfonamide product.
Under basic conditions, particularly in the presence of a non-nucleophilic base and a substrate with α-hydrogens, an elimination-addition mechanism may occur, proceeding through a highly reactive sulfene (B1252967) intermediate. However, given the aromatic nature of the quinoline ring system to which the sulfonyl group is attached in this compound, the formation of a sulfene intermediate at that position is not a typical pathway. This mechanism is more relevant for alkanesulfonyl chlorides that possess protons on the carbon adjacent to the sulfonyl group.
In solvolysis reactions, where the solvent acts as the nucleophile, the mechanism can be influenced by the solvent's properties. In non-polar solvents, a concerted SN2-like mechanism is generally favored. nih.gov However, in polar, ion-stabilizing solvents, a stepwise mechanism involving a sulfonylium cation as a discrete intermediate could be possible, although this is less common and typically requires a highly stabilized carbocationic center, which is not the case here.
Radical-mediated reactions of sulfonyl chlorides can also lead to the formation of sulfonyl radical intermediates (R-SO2•). These are typically generated under photolytic or thermal conditions in the presence of a radical initiator. The sulfonyl radical can then participate in various radical chain reactions.
The table below summarizes the potential intermediates that may be formed in complex reactions involving this compound, based on established reactivity profiles of sulfonyl chlorides.
| Potential Intermediate | Reaction Type | Precursor(s) | Key Characteristics |
| Pentacoordinate Sulfurane | Nucleophilic Substitution | This compound, Nucleophile (e.g., amine, alcohol) | Trigonal bipyramidal geometry; transient and typically not directly observable. |
| Sulfonylium Cation | Solvolysis (in highly polar solvents) | This compound | Highly electrophilic; formation is generally less favored for arylsulfonyl chlorides. |
| Sulfonyl Radical | Radical Reactions | This compound, Radical Initiator | Paramagnetic species; participates in radical chain propagation steps. |
Derivatization Strategies and Functionalization of 8 Acetamidoquinoline 5 Sulfonyl Chloride
Synthesis of Functionalized Sulfonamide Libraries
The synthesis of functionalized sulfonamide libraries from 8-acetamidoquinoline-5-sulfonyl chloride is a primary strategy for generating a multitude of derivatives. This is typically achieved through the reaction of the sulfonyl chloride with a wide array of primary and secondary amines.
The reaction of this compound with a diverse range of amine substrates allows for the creation of a library of corresponding N-substituted sulfonamides. While specific studies on the 8-acetamido derivative are not extensively documented, the reactivity of the analogous 8-hydroxyquinoline-5-sulfonyl chloride and 8-methoxyquinoline-5-sulfonyl chloride with various amines has been reported, suggesting a similar reactivity profile for the 8-acetamido counterpart.
These reactions are typically carried out in an anhydrous solvent, such as acetonitrile (B52724), often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The amine substrates can range from simple alkyl and aryl amines to more complex structures bearing additional functional groups. For instance, the use of amines containing an acetylene (B1199291) moiety, such as propargylamine (B41283) and N-methylpropargylamine, has been demonstrated in the synthesis of sulfonamides derived from 8-hydroxyquinoline-5-sulfonyl chloride.
Below is an interactive data table showcasing a representative selection of amine substrates that could potentially be used in the synthesis of sulfonamide libraries from this compound, based on reactions with analogous compounds.
| Amine Substrate | Amine Type | Potential Resulting Sulfonamide |
|---|---|---|
| Propargylamine | Aliphatic, Terminal Alkyne | N-(Prop-2-yn-1-yl)-8-acetamidoquinoline-5-sulfonamide |
| N-Methylpropargylamine | Aliphatic, Terminal Alkyne | N-Methyl-N-(prop-2-yn-1-yl)-8-acetamidoquinoline-5-sulfonamide |
| Aniline (B41778) | Aromatic | N-Phenyl-8-acetamidoquinoline-5-sulfonamide |
| Benzylamine | Aliphatic, Aromatic | N-Benzyl-8-acetamidoquinoline-5-sulfonamide |
| Morpholine | Heterocyclic | 5-(Morpholinosulfonyl)-8-acetamidoquinoline |
| Piperidine | Heterocyclic | 5-(Piperidin-1-ylsulfonyl)-8-acetamidoquinoline |
Following the initial synthesis of the sulfonamide library, further chemical modifications can be introduced to enhance structural diversity. This post-functionalization can target various sites on the molecule, including the quinoline (B57606) ring, the newly formed sulfonamide, or functional groups present on the appended amine substrate.
For instance, if the amine substrate used in the initial reaction contains a reactive handle, such as a terminal alkyne or an azide, this group can be used for subsequent "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that allows for the efficient and regioselective formation of a 1,2,3-triazole ring. This strategy has been successfully employed to create more complex hybrid molecules from quinoline-5-sulfonamides.
Formation of Hybrid Molecular Systems
The integration of the 8-acetamidoquinoline-5-sulfonamide core with other molecular scaffolds can lead to the development of hybrid systems with potentially novel properties. These hybrid molecules can be constructed through various synthetic strategies, including the use of click chemistry and multi-component reactions.
As mentioned previously, the introduction of an alkyne- or azide-containing amine substrate in the initial sulfonamide synthesis provides a convenient entry point for the integration of 1,2,3-triazole rings via CuAAC. This reaction involves the coupling of the alkyne-functionalized sulfonamide with an organic azide, or vice versa, in the presence of a copper(I) catalyst. This approach has been utilized to synthesize a series of hybrid systems containing both the quinoline-5-sulfonamide (B3425427) and 1,2,3-triazole moieties. The 1,2,3-triazole ring acts as a stable and versatile linker, connecting the quinoline core to another molecular fragment.
Multi-component reactions (MCRs) offer an efficient pathway for the construction of complex molecular architectures in a single step from three or more starting materials. While specific MCRs involving this compound have not been explicitly detailed in the literature, the general principles of MCRs could be applied to create intricate structures. For example, an amine-functionalized 8-acetamidoquinoline-5-sulfonamide could potentially participate as one component in a Passerini or Ugi reaction, leading to the formation of peptidomimetic structures. The versatility of MCRs allows for the rapid generation of diverse and complex molecules from simple building blocks.
Introduction of Advanced Structural Motifs
Beyond the formation of sulfonamide libraries and simple hybrid systems, this compound can serve as a scaffold for the introduction of more advanced structural motifs. These motifs can be incorporated to impart specific conformational constraints, introduce new pharmacophoric elements, or modulate the physicochemical properties of the molecule.
Strategies for introducing such motifs could involve the use of more complex amine substrates in the initial sulfonamide synthesis. For example, amines derived from natural products, complex heterocyclic systems, or conformationally restricted scaffolds could be employed. Additionally, post-functionalization strategies can be used to build up more elaborate structures on the initial sulfonamide product. This could involve multi-step synthetic sequences to construct fused ring systems or introduce chiral centers. The development of such advanced architectures is a key area of interest in the pursuit of novel chemical entities with highly specific biological activities.
Stereoselective Derivatization Strategies
Stereoselective derivatization of this compound involves reactions that preferentially produce one stereoisomer over others. While specific studies on the stereoselective reactions of this particular compound are not extensively documented, the principles of asymmetric synthesis can be applied to predict and design such strategies. A primary approach involves the use of chiral nucleophiles to react with the sulfonyl chloride moiety.
For instance, the reaction of this compound with a chiral amine or alcohol would lead to the formation of diastereomeric sulfonamides or sulfonate esters, respectively. The inherent chirality of the nucleophile can induce a degree of stereoselectivity in the product formation, particularly if the transition state energies for the formation of the diastereomers are significantly different.
A hypothetical stereoselective synthesis is illustrated by the reaction with a chiral amine, (R)-alpha-methylbenzylamine. The nucleophilic attack of the chiral amine on the sulfur atom of the sulfonyl chloride proceeds via a tetrahedral intermediate. The steric and electronic interactions between the quinoline backbone, the sulfonyl group, and the chiral substituent on the amine will influence the facial selectivity of the attack, potentially leading to a preferential formation of one diastereomer.
Table 1: Hypothetical Stereoselective Derivatization Reactions
| Chiral Nucleophile | Product Type | Potential Diastereomers |
| (R)-alpha-methylbenzylamine | Chiral Sulfonamide | (R,R)- and (R,S)-diastereomers |
| (S)-Proline methyl ester | Chiral Sulfonamide | (S,S)- and (S,R)-diastereomers |
| (R)-Pantolactone | Chiral Sulfonate Ester | (R,R)- and (R,S)-diastereomers |
This table presents potential outcomes of stereoselective reactions based on established principles of asymmetric synthesis.
Incorporation of Chiral Auxiliaries
The incorporation of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary can be removed.
In the context of this compound, a chiral auxiliary could be introduced by reacting the sulfonyl chloride with a chiral amine or alcohol that contains a removable protecting group. For example, reacting this compound with a chiral amino alcohol, such as (1R,2S)-(-)-norephedrine, would yield a chiral sulfonamide. The chiral centers on the norephedrine (B3415761) moiety can then influence the stereoselectivity of subsequent reactions on the quinoline ring or its substituents.
While the direct application of chiral auxiliaries to this compound is not widely reported, the use of quinine (B1679958) as a chiral auxiliary in the asymmetric synthesis of sulfinamides has been demonstrated. nih.gov This established methodology suggests that chiral alkaloids and other complex natural products can serve as effective chiral auxiliaries in reactions involving sulfonyl chlorides. The general principle involves the formation of a diastereomeric intermediate, which then directs the stereochemical course of a subsequent reaction.
Table 2: Examples of Chiral Auxiliaries for Sulfonamide Synthesis
| Chiral Auxiliary | Type | Reference |
| Quinine | Alkaloid | nih.gov |
| (1R,2S)-(-)-Norephedrine | Amino Alcohol | General Principle |
| Evans Auxiliaries (Oxazolidinones) | Heterocycle | General Principle |
This table provides examples of chiral auxiliaries that have been successfully used in asymmetric synthesis and could potentially be applied to the derivatization of this compound.
Regioselectivity and Chemoselectivity in Derivatization
The quinoline ring system of this compound possesses multiple reactive sites, making regioselectivity and chemoselectivity crucial considerations during derivatization and functionalization.
Regioselectivity refers to the preference for a reaction to occur at one position over another. The 8-acetamido group is an ortho-, para-directing group, which would activate the C5 and C7 positions of the quinoline ring towards electrophilic substitution. Conversely, the sulfonyl chloride group at the C5 position is a strong electron-withdrawing group and a meta-directing group. The interplay of these electronic effects governs the regioselectivity of further substitutions on the quinoline ring. For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing sulfonyl chloride group would be activated.
Chemoselectivity is the preferential reaction of a reagent with one functional group over another in a multifunctional compound. This compound has two primary reactive functional groups: the sulfonyl chloride and the acetamido group. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, etc. The amide bond of the acetamido group is generally less reactive but can be hydrolyzed under acidic or basic conditions.
In reactions with nucleophiles, the high reactivity of the sulfonyl chloride group ensures that derivatization will predominantly occur at this site. For example, in a reaction with an amino alcohol, the more nucleophilic amine group would be expected to selectively attack the sulfonyl chloride to form a sulfonamide, leaving the alcohol group intact, especially under controlled conditions.
Table 3: Predicted Selectivity in Derivatization Reactions
| Reagent | Functional Group Targeted | Expected Product | Selectivity |
| Ammonia | Sulfonyl chloride | 8-Acetamidoquinoline-5-sulfonamide | High Chemoselectivity |
| Methanol | Sulfonyl chloride | Methyl 8-acetamidoquinoline-5-sulfonate | High Chemoselectivity |
| Nitrating Mixture (HNO₃/H₂SO₄) | Quinoline Ring | Nitro-8-acetamidoquinoline-5-sulfonyl chloride | Regioselectivity influenced by both substituents |
This table outlines the expected outcomes of reactions with this compound based on the principles of regioselectivity and chemoselectivity.
Advanced Spectroscopic and Structural Characterization of 8 Acetamidoquinoline 5 Sulfonyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most fundamental insight into the molecular structure of 8-Acetamidoquinoline-5-sulfonyl chloride derivatives.
The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For the parent compound, this compound, characteristic signals are expected for the protons of the quinoline (B57606) ring, the acetyl methyl group, and the amide N-H proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating acetamido group, leading to a complex splitting pattern in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons of the acetamido group would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm range, while the amide proton would present as a broad singlet, the position of which can be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the nine carbons of the quinoline ring system, the carbonyl carbon, and the methyl carbon of the acetamido group. The carbon atom attached to the sulfonyl chloride group (C5) and those in close proximity to the nitrogen and oxygen atoms of the substituents (C8) would be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | ~8.9-9.1 (dd) | ~150-152 |
| H-3 | ~7.6-7.8 (dd) | ~122-124 |
| H-4 | ~8.7-8.9 (dd) | ~134-136 |
| C-5 (with -SO₂Cl) | - | ~135-137 |
| H-6 | ~8.2-8.4 (d) | ~128-130 |
| H-7 | ~7.8-8.0 (d) | ~118-120 |
| C-8 (with -NHAc) | - | ~138-140 |
| NH | ~9.5-10.5 (s, br) | - |
| C=O | - | ~168-170 |
| CH₃ | ~2.2-2.4 (s) | ~24-26 |
Two-Dimensional NMR (HSQC, HMBC, COSY, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For an this compound derivative, COSY would show correlations between adjacent protons on the quinoline ring, for example, between H-2 and H-3, H-3 and H-4, and H-6 and H-7. This is fundamental in assigning the protons within the aromatic system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). princeton.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~2.3 ppm would show a correlation to the carbon signal at ~25 ppm, confirming the assignment of the acetyl CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is vital for connecting different fragments of the molecule. For example, it would show a correlation from the amide N-H proton to the C-8 of the quinoline ring and to the carbonyl carbon of the acetamido group. Similarly, the protons on the quinoline ring (e.g., H-4, H-6) would show correlations to the carbon bearing the sulfonyl chloride group (C-5), confirming its position. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining stereochemistry and conformation. For this class of compounds, NOESY could show correlations between the amide N-H proton and the H-7 of the quinoline ring, providing information about the preferred orientation of the acetamido substituent.
Advanced NMR Techniques for Conformational Analysis
The flexibility of the 8-acetamido group and its orientation relative to the quinoline plane can be investigated using advanced NMR techniques. Rotational barriers around the C8-N bond and the amide bond can lead to the existence of different conformers in solution. researchgate.net
Variable Temperature (VT) NMR studies can be employed to probe these dynamic processes. By recording spectra at different temperatures, it may be possible to slow down the rotation around the amide bond on the NMR timescale, potentially resolving separate signals for different rotamers.
Furthermore, advanced NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, combined with computational modeling, can provide quantitative distance restraints between specific protons. nih.gov This data allows for the construction of a detailed 3D model of the predominant conformation of the molecule in solution, which is critical for understanding its chemical reactivity and potential biological interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental formula of a molecule. nih.govresearchgate.net For a newly synthesized derivative of this compound, obtaining an HR-MS spectrum is a critical step for structural confirmation. nih.gov
For the parent compound, C₁₁H₉ClN₂O₃S, the exact mass of the neutral molecule is 284.0073. In positive-ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. HR-MS can distinguish its measured m/z from other ions with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint for the molecule. nih.gov
The fragmentation of protonated this compound would likely proceed through several characteristic pathways, aiding in the structural verification. nih.gov Key fragmentation events would include:
Loss of the sulfonyl chloride group: Cleavage of the C-S bond could lead to the loss of SO₂Cl or related fragments.
Loss of the acetamido group: Fragmentation could involve the neutral loss of ketene (B1206846) (CH₂=C=O) from the acetamido group, or the loss of the entire acetamido moiety.
Quinoline ring fragmentation: At higher collision energies, the stable quinoline ring system itself may undergo characteristic cleavages. mdpi.com
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 285.0151 | SO₂ | 221.0434 | [8-Acetamido-5-chloro-quinoline + H]⁺ |
| 285.0151 | CH₂CO (Ketene) | 243.0046 | [8-Aminoquinoline-5-sulfonyl chloride + H]⁺ |
| 243.0046 | SO₂ | 179.0328 | [8-Amino-5-chloro-quinoline + H]⁺ |
| 285.0151 | Cl | 250.0441 | [C₁₁H₉N₂O₃S]⁺ radical |
| 285.0151 | SO₂Cl | 186.0793 | [8-Acetamidoquinoline]⁺ radical |
Vibrational Spectroscopy
Vibrational spectroscopy serves as a powerful, non-destructive analytical tool for identifying the functional groups and elucidating the structural features of molecules. By probing the vibrational motions of atoms within a molecule, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, offering detailed insights into the chemical bonding and composition of this compound and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For derivatives of this compound, the FT-IR spectrum is characterized by a series of distinct peaks that confirm the presence of its key structural components: the quinoline ring, the acetamido group, and the sulfonyl chloride moiety.
Detailed analysis of related quinoline structures in the literature allows for the assignment of characteristic vibrational frequencies. researchgate.netmdpi.com The primary functional groups and their expected absorption regions are:
Acetamido Group (–NHCOCH₃):
N-H Stretching: A moderate to sharp absorption band is typically observed in the 3300-3500 cm⁻¹ region.
C=O Stretching (Amide I): A strong, prominent peak appears between 1650 and 1700 cm⁻¹, which is characteristic of the amide carbonyl group. researchgate.net
N-H Bending (Amide II): This band is found in the vicinity of 1550-1640 cm⁻¹.
Sulfonyl Chloride Group (–SO₂Cl):
Asymmetric S=O Stretching: A very strong absorption is expected in the 1370-1400 cm⁻¹ range.
Symmetric S=O Stretching: Another strong absorption occurs at a lower frequency, typically between 1170 and 1200 cm⁻¹.
Quinoline Ring System:
Aromatic C-H Stretching: Weak to moderate bands appear above 3000 cm⁻¹. mdpi.com
C=C and C=N Ring Stretching: A series of sharp, moderate-intensity bands are present in the 1400-1650 cm⁻¹ region.
C-H In-plane and Out-of-plane Bending: These vibrations produce numerous peaks in the fingerprint region (below 1400 cm⁻¹), which are highly specific to the substitution pattern on the quinoline ring. researchgate.net
The following table summarizes the principal FT-IR vibrational frequencies and their assignments for this compound derivatives.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Acetamido (Amide) | 3300 - 3500 | Moderate |
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Weak-Moderate |
| C=O Stretch (Amide I) | Acetamido (Amide) | 1650 - 1700 | Strong |
| C=C and C=N Stretch | Quinoline Ring | 1400 - 1650 | Moderate-Strong |
| Asymmetric S=O Stretch | Sulfonyl Chloride | 1370 - 1400 | Very Strong |
| Symmetric S=O Stretch | Sulfonyl Chloride | 1170 - 1200 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active or more intense in each technique. For this compound derivatives, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic quinoline backbone and the sulfur-containing functional group.
Key features expected in the Raman spectrum include:
Strong signals from the C=C and C=N stretching vibrations of the quinoline ring system, as aromatic rings exhibit high polarizability. researchgate.net
The symmetric stretching vibration of the S=O bonds in the sulfonyl chloride group is also expected to produce a notable Raman signal.
In contrast to FT-IR, the C=O stretching of the amide group might appear with lower relative intensity.
Comparing FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule. For instance, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide information about the electronic structure of a molecule by probing transitions between different electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. The UV-Vis spectra of this compound derivatives are dominated by the electronic transitions within the quinoline chromophore.
Studies on novel quinoline-sulfonamide derivatives show characteristic absorption bands within the range of 337 nm to 342 nm. nih.gov These absorptions are generally attributed to n → π* (non-bonding to anti-bonding pi) transitions, involving the lone pair electrons on the nitrogen and oxygen atoms and the π-system of the aromatic quinoline ring. nih.gov The exact position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands can be influenced by the solvent and the nature of other substituents on the molecule.
| Compound Type | Absorption Range (λmax) | Type of Transition |
| Quinoline-Sulfonamide Derivatives | 337 - 342 nm | n → π* |
Fluorescence Spectroscopy (if applicable for fluorescent derivatives)
Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon is common in molecules with rigid, planar structures and extensive π-conjugated systems, such as the quinoline ring. Derivatives of 8-amidoquinoline are well-known for their fluorescent properties and are often utilized as fluorescent probes. nih.gov
Upon excitation at a wavelength near their absorption maximum (e.g., 340 nm), quinoline-sulfonamide derivatives exhibit fluorescence emission. nih.gov Research has shown that these compounds can display significant emission in the visible region, typically between 411 nm and 430 nm. nih.gov The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. The efficiency of the fluorescence process is quantified by the quantum yield (Φ), which represents the ratio of photons emitted to photons absorbed. For some quinoline-sulfonamide derivatives, quantum yields have been reported to range from 0.015 to 0.558, indicating variability in fluorescence efficiency based on the specific molecular structure. nih.gov
| Compound Type | Excitation λ (nm) | Emission Range (λem) |
| Quinoline-Sulfonamide Derivatives | ~340 | 411 - 430 nm |
X-ray Diffraction Analysis
For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation. Analysis of related quinoline derivatives has shown that they often crystallize in common space groups, such as the monoclinic P2₁/c system. researchgate.net The data obtained from such an analysis would provide a complete picture of the molecule's solid-state structure, including the planarity of the quinoline ring and the spatial orientation of the acetamido and sulfonyl chloride substituents.
In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to analyze the microcrystalline solid. While PXRD does not provide the same level of atomic detail as the single-crystal method, it is useful for phase identification, assessing sample purity, and determining crystalline particle size using the Scherrer equation. mdpi.com
The table below lists the type of structural information that can be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise molecular structure of crystalline solids. This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of bond lengths, bond angles, and torsional angles with very high precision.
For quinoline sulfonamide derivatives, SC-XRD studies provide critical information on the conformation of the molecule, including the orientation of the acetamido and sulfonyl chloride groups relative to the quinoline ring. researchgate.netnih.gov Furthermore, this technique reveals the details of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal. researchgate.netnih.gov
While specific crystallographic data for this compound is not publicly available, a study on the closely related compound, Quinoline-8-sulfonamide (B86410), provides valuable insights into the structural characteristics that can be anticipated. researchgate.netnih.gov In this analogue, the sulfamoyl group is involved in both intramolecular and intermolecular hydrogen bonding, which dictates the crystal packing. researchgate.netnih.gov Molecules form dimers through hydrogen bonds, which are further associated through π–π stacking interactions. researchgate.netnih.gov Similar interactions would be expected to play a crucial role in the crystal structure of this compound.
Table 1: Representative Crystallographic Data for a Quinoline Sulfonamide Derivative (Quinoline-8-sulfonamide) researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₉H₈N₂O₂S |
| Formula Weight | 208.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.9431 (3) |
| b (Å) | 10.4542 (2) |
| c (Å) | 10.4648 (2) |
| β (°) | 109.313 (2) |
| Volume (ų) | 923.33 (4) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.498 |
| Absorption Coefficient (mm⁻¹) | 0.32 |
| Temperature (K) | 298 |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of polycrystalline materials. americanpharmaceuticalreview.comfrontiersin.org It is particularly valuable in pharmaceutical sciences for identifying crystalline phases, determining sample purity, and detecting polymorphism. americanpharmaceuticalreview.comfrontiersin.org The PXRD pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.comfrontiersin.org
In the context of this compound derivatives, PXRD is instrumental in routine quality control to ensure batch-to-batch consistency of the crystalline form. It can readily distinguish between different polymorphs, solvates, or hydrates, which may exhibit different physical properties. The technique is also used to assess the crystallinity of a sample, providing information on the ratio of crystalline to amorphous content.
The analysis of a PXRD pattern involves comparing the positions and relative intensities of the diffraction peaks to a reference pattern from a known standard. For a pure, crystalline sample of an this compound derivative, a characteristic set of peaks would be expected.
Table 2: Representative Powder X-ray Diffraction (PXRD) Data
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 45 |
| 17.1 | 5.18 | 80 |
| 21.5 | 4.13 | 55 |
| 24.7 | 3.60 | 90 |
| 26.0 | 3.42 | 75 |
| 28.9 | 3.09 | 50 |
Chromatographic and Separation Techniques for Purity and Isolation
Chromatographic techniques are indispensable for the analysis, purification, and isolation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used of these methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, employed for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of quinoline sulfonamides. tandfonline.comtandfonline.com In a typical RP-HPLC method for an this compound derivative, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comwu.ac.thwu.ac.th
Method development would involve optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation of the main compound from any impurities or degradation products. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.
A validated HPLC method is essential for quality control, enabling the determination of purity and the quantification of the active substance. Method validation involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. wu.ac.thwu.ac.th
Table 3: Representative HPLC Method Parameters and Validation Data
| Parameter | Value / Result |
| Chromatographic Conditions | |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | Gradient of Acetonitrile and Water tandfonline.comwu.ac.th |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
| Detection Wavelength | 265 nm wu.ac.th |
| Validation Parameters | |
| Linearity (Correlation Coefficient, r²) | > 0.999 wu.ac.th |
| Accuracy (Recovery %) | 85 - 115% wu.ac.th |
| Precision (RSD %) | < 2% |
| Limit of Detection (LOD) | Dependent on analyte and system |
| Limit of Quantification (LOQ) | Dependent on analyte and system |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling much higher backpressures. mdpi.com
The primary advantages of UPLC for the analysis of this compound derivatives are shorter run times and improved separation efficiency. mdpi.com This allows for higher sample throughput and better resolution of closely eluting impurities. The principles of separation are the same as in HPLC, and methods can often be transferred from HPLC to UPLC with appropriate adjustments. mdpi.com The higher sensitivity of UPLC is also beneficial for the detection and quantification of trace-level impurities.
A UPLC method would offer a significant reduction in analysis time and solvent consumption, making it a more efficient and environmentally friendly approach for the quality control of this compound derivatives.
Table 4: Representative UPLC Method Parameters
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Detection | Photodiode Array (PDA) Detector |
| Run Time | < 5 minutes |
Theoretical and Computational Investigations of 8 Acetamidoquinoline 5 Sulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure, which governs the molecule's behavior and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for studying the electronic properties of molecules, including various quinoline (B57606) derivatives. nih.govrsc.org DFT calculations are employed to determine molecular geometry, electronic distribution, and other crucial parameters. rsc.org For molecules like 8-Acetamidoquinoline-5-sulfonyl chloride, DFT analysis, often using functionals like B3LYP with a basis set such as 6-31G'(d,p), can predict dipole moments, map out the molecular electrostatic potential, and calculate the energies of frontier molecular orbitals. rsc.orgnih.gov Such studies on related quinoline structures have successfully correlated theoretical data with experimental results, confirming the consistency and predictive power of the computational models. nih.gov
Ab Initio Methods for Molecular Properties
Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations, such as Hartree-Fock (HF) and more advanced methods, are used to obtain fundamental molecular properties. While computationally more demanding than DFT, they provide a rigorous framework for analyzing molecular structures and energies. For complex heterocyclic systems like quinolines, ab initio calculations can be used to accurately determine optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and spectroscopic characteristics.
Prediction of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical stability and reactivity of a molecule. nih.gov This involves studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.netresearchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive, known as a "soft" molecule, facilitating electronic charge transfer. nih.govwuxibiology.com For this compound, the electron-rich acetamidoquinoline ring system is expected to contribute significantly to the HOMO, while the strongly electron-withdrawing sulfonyl chloride group would lower the energy of the LUMO. This results in a specific energy gap that dictates its reactivity profile.
| Computational Parameter | Typical Energy Value (eV) for related Quinoline Derivatives |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: The data in this table are representative values for functionally similar quinoline derivatives and are intended for illustrative purposes. Specific calculated values for this compound may vary.
Analysis of Electrostatic Potential and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP surface illustrates regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl chloride and acetamido groups, as well as the nitrogen atom of the quinoline ring. These regions are indicative of lone pair electrons and represent likely sites for interaction with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the acetamido group, and the sulfur atom of the sulfonyl chloride group, which is rendered electron-deficient by the attached oxygen and chlorine atoms. These areas are susceptible to attack by nucleophiles.
This detailed charge landscape provides critical insights into the molecule's intermolecular interaction patterns and chemical reactivity.
Molecular Modeling and Dynamics Simulations
While quantum calculations provide a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility. steeronresearch.com
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible molecule like this compound, which has key rotatable bonds (C-N of the acetamido group and C-S of the sulfonyl group), multiple low-energy conformations may exist.
| Conformer Description (Rotation around C-N bond of acetamido group) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Conformer A (Planar) | 0.0 (Global Minimum) | Minimal steric hindrance, potential for intramolecular hydrogen bonding. |
| Conformer B (Ortho-Substituted Interaction) | +1.5 - 2.5 | Rotation leads to steric interaction with the quinoline ring. |
| Conformer C (Perpendicular) | +3.0 - 5.0 | Higher energy state due to loss of π-conjugation with the ring. |
Note: This table presents a hypothetical energy landscape for illustrative purposes, as specific computational data for this compound was not available in the searched literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior, conformational changes, and thermodynamic properties of a molecule. nih.govnih.gov
For this compound, MD simulations could provide critical information on its dynamic behavior in various environments. Such simulations would typically involve defining a force field—a set of parameters that describe the potential energy of the system—and simulating the molecule's movement in a virtual box, often filled with a solvent.
Key areas of investigation for this compound using MD would include:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in solution. The flexibility of the acetamido and sulfonyl chloride groups can lead to various conformations that influence the molecule's reactivity and interactions.
Solvation Effects: Understanding how solvent molecules, such as water or organic solvents, arrange themselves around the solute and affect its structure and dynamics.
Interaction with Biomolecules: In the context of medicinal chemistry, MD simulations can model the interaction of this compound with biological targets like proteins, providing insights into potential binding modes and affinities. mdpi.com
Despite the potential of this technique, specific molecular dynamics simulation studies focused on the dynamic behavior of this compound have not been identified in the current body of scientific literature.
Implicit and Explicit Solvent Models
The choice of solvent representation is a crucial aspect of computational studies on molecules in solution. Two primary approaches are used: implicit and explicit solvent models.
Explicit Solvent Models: These models treat individual solvent molecules as distinct entities interacting with the solute. This approach provides a detailed and realistic representation of the solvent environment but is computationally expensive due to the large number of particles that must be simulated.
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a given dielectric constant, rather than as individual molecules. This significantly reduces the computational cost while still accounting for the bulk electrostatic effects of the solvent.
For a polar molecule like this compound, the choice of solvent model would significantly impact the results of computational studies. Explicit models would be better at capturing specific hydrogen bonding interactions between the solvent and the acetamido or sulfonyl groups. Implicit models would be more efficient for initial conformational searches and calculations of properties where the bulk electrostatic environment is the primary concern.
A comparative study employing both implicit and explicit solvent models for this compound would be valuable for a comprehensive understanding of its behavior in solution. However, no such specific computational studies for this compound are currently available in the reviewed literature.
Computational Reaction Mechanism Studies
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energy landscapes and the structures of transient species. For this compound, which contains a reactive sulfonyl chloride group, these studies could predict its reactivity with various nucleophiles.
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is fundamental to understanding the reaction mechanism and predicting its rate.
For reactions involving this compound, such as its reaction with an amine to form a sulfonamide, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure. nih.gov This involves calculating the potential energy surface of the reaction and finding the saddle point that connects the reactants and products.
Key parameters that would be determined from a transition state characterization include:
Geometry: The bond lengths and angles of the atoms at the peak of the reaction energy barrier.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.
Specific computational studies characterizing the transition states for reactions of this compound are not found in the surveyed scientific literature.
Reaction Pathway Elucidation and Energy Barriers
Elucidating a reaction pathway involves mapping the entire energetic profile of a reaction, from reactants to products, including any intermediates and transition states. This provides a detailed narrative of how a chemical transformation occurs.
For this compound, computational studies could map out the pathways for reactions such as hydrolysis or aminolysis. This would involve calculating the energies of all stationary points along the reaction coordinate. The resulting energy profile would reveal the energy barriers for each step of the reaction, allowing for a determination of the rate-determining step.
Such studies would be instrumental in understanding the reactivity and stability of this compound. However, detailed computational elucidations of reaction pathways and energy barriers for this compound are not available in the current literature.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Computational chemistry can be a predictive tool for both regioselectivity and stereoselectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lower energy barrier will be the favored one, leading to the major product.
For a molecule like this compound, which has multiple potentially reactive sites, computational predictions of regioselectivity would be particularly useful in synthetic applications. For instance, in reactions with multifunctional nucleophiles, calculations could predict which functional group will preferentially react with the sulfonyl chloride.
Currently, there are no specific computational studies in the literature that predict the regioselectivity or stereoselectivity of reactions involving this compound.
Structure-Reactivity Relationship Studies via Computational Chemistry
Quantitative Structure-Activity Relationship (QSAR) and other computational structure-reactivity studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds.
For a series of derivatives of this compound, a QSAR study could be developed to correlate structural features with a particular biological activity, such as enzyme inhibition. nih.gov This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its structural and physicochemical properties.
Commonly used molecular descriptors include:
Electronic Descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). arabjchem.org
Steric Descriptors: Related to the size and shape of the molecule.
Topological Descriptors: Based on the connectivity of atoms in the molecule.
Once these descriptors are calculated, statistical methods are used to build a model that links them to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts.
While QSAR studies have been performed on broader classes of quinoline sulfonamides, a specific structure-reactivity relationship study focused on derivatives of this compound is not present in the reviewed scientific literature. nih.gov
Applications in Computer-Assisted Synthesis Design
The strategic design and synthesis of complex organic molecules like this compound are increasingly benefiting from the capabilities of computer-assisted synthesis design (CASD). These computational tools employ sophisticated algorithms and vast reaction databases to propose viable and efficient synthetic routes, a process known as retrosynthetic analysis. While specific, published retrosynthetic analyses for this compound using CASD are not extensively documented, the principles of these computational methods can be applied to delineate logical synthetic pathways.
Computer-aided synthesis planning for a molecule such as this compound would typically commence with the identification of key functional groups and structural motifs. The software would then propose a series of "disconnections" at strategic chemical bonds, working backward from the target molecule to simpler, commercially available starting materials. For this compound, the primary disconnection points would likely be the sulfonamide and amide linkages, as well as the bonds involved in the construction of the quinoline ring system.
Modern retrosynthesis software, such as SYNTHIA™ or open-source platforms like ASKCOS, leverages extensive databases of chemical reactions. sigmaaldrich.comrsc.org These tools can analyze the target molecule and suggest a variety of synthetic strategies. For instance, a machine learning-based approach could predict the most probable successful reactions by comparing the target's structural features to millions of known transformations. nih.gov
A hypothetical retrosynthetic analysis for this compound generated by a CASD program might prioritize the following key transformations:
Sulfonamide Bond Formation: The disconnection of the sulfur-nitrogen bond in the sulfonamide group is a common and high-priority step in retrosynthesis. This would lead to 8-aminoquinoline (B160924) and a sulfonylating agent.
Amide Bond Formation: The amide linkage could be disconnected to yield an amino-substituted quinoline sulfonyl chloride and an acetylating agent.
Quinoline Ring Synthesis: Various established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, could be proposed by the software based on the desired substitution pattern.
The table below illustrates a potential retrosynthetic pathway that a computer-assisted design tool might generate.
| Retrosynthetic Step | Target Bond/Functional Group | Precursor Molecules | Proposed Reaction Type |
| 1 | C-S bond of the sulfonyl chloride | 8-Acetamidoquinoline | Electrophilic Aromatic Substitution (Sulfonation) |
| 2 | Amide C-N bond | 8-Aminoquinoline | Acylation |
| 3 | Quinoline ring system | Substituted aniline (B41778) and an α,β-unsaturated aldehyde/ketone | Skraup or Doebner-von Miller Synthesis |
The computational tool would not only suggest these disconnections but also score them based on various factors, including the predicted yield of the forward reaction, the cost and availability of the starting materials, and the number of synthetic steps. sigmaaldrich.com Furthermore, machine learning models can be employed to predict the reactivity of different positions on the quinoline ring, guiding the choice of reaction conditions to achieve the desired regioselectivity for the sulfonation step. researchgate.net
The output of a CASD program is typically a synthesis tree, presenting multiple potential routes to the target molecule. The chemist can then evaluate these suggestions, bringing their expertise to bear on the selection of the most practical and efficient pathway. For example, while a program might suggest a route with the fewest steps, a chemist might choose an alternative with a slightly longer sequence that avoids hazardous reagents or difficult purifications.
Potential Applications in Advanced Chemical Fields
Materials Science Applications of Derivatives
The functional groups of 8-acetamidoquinoline-5-sulfonyl chloride, namely the reactive sulfonyl chloride and the acetamido-substituted quinoline (B57606) ring, offer multiple avenues for the synthesis of advanced materials with tailored properties.
Integration into Functional Polymers and Coatings
The sulfonyl chloride group of this compound serves as a key reactive site for incorporation into polymeric structures. Through reaction with monomers containing active hydrogen atoms, such as amines or alcohols, derivatives of this compound can be integrated into polymer backbones or grafted as pendant groups. This approach can yield functional polymers with unique optical, thermal, and mechanical properties imparted by the quinoline moiety.
For instance, polyamides and polyesters containing the 8-acetamidoquinoline unit could be synthesized, potentially exhibiting enhanced thermal stability and specific photoluminescent characteristics. Such polymers could find applications in specialty coatings. An analogous compound, 8-hydroxyquinoline-5-sulfonic acid, has been successfully incorporated into polyaniline to create self-healing anticorrosive coatings. researchgate.net This demonstrates the potential for quinoline-sulfonic acid derivatives to enhance the performance of protective coatings, a principle that could be extended to derivatives of this compound. The resulting coatings could offer not only a physical barrier but also active corrosion inhibition through the chelating properties of the quinoline ring. researchgate.net
Furthermore, the incorporation of quinoline derivatives into polymeric matrices, such as quaternized polysulfones, is a strategy for developing bioactive coatings for medical devices. mdpi.com The antimicrobial properties associated with the quinoline scaffold could be harnessed in this context, suggesting a potential application for polymers derived from this compound in creating surfaces resistant to microbial colonization.
Design of Organic Electronic Materials
Quinoline and its derivatives have been extensively investigated for their applications in organic electronic devices, particularly organic light-emitting diodes (OLEDs), due to their electron-transporting and emissive properties. scispace.comscirp.org The quinoline core in this compound provides a foundation for designing novel organic electronic materials.
Derivatives of this compound, particularly those formed through reactions of the sulfonyl chloride group to introduce further conjugation or specific functional groups, could be synthesized and evaluated as components in OLEDs. These materials could function as electron transport layers, host materials for emissive dopants, or even as the emissive species themselves. The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the quinoline ring and the group attached to the sulfonamide linkage. The synthesis of various quinoline-sulfonamide derivatives with tailored photophysical attributes highlights this potential. nih.gov
Moreover, metal complexes of quinoline derivatives, such as tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in OLED technology. scirp.org The 8-acetamidoquinoline scaffold, with its potential for chelation, could be used to synthesize novel metal complexes with desirable electroluminescent properties. The study of indium(III) complexes with 8-hydroxyquinoline-5-sulfonate for photophysical applications underscores the ongoing interest in metal complexes of functionalized quinolines for light-emitting devices. rsc.org
Supramolecular Chemistry and Self-Assembly
The planar, aromatic structure of the quinoline ring system, combined with the potential for hydrogen bonding from the acetamido and sulfonamide groups, makes derivatives of this compound promising candidates for the construction of ordered supramolecular assemblies.
Engineering of Supramolecular Architectures using Quinoline Scaffolds
The quinoline moiety is a valuable building block in supramolecular chemistry due to its ability to engage in π–π stacking interactions. nih.gov These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures. Derivatives of this compound can be designed to exploit these interactions for the creation of supramolecular polymers, gels, and other organized systems. rsc.org
For example, the synthesis of quinoline-8-sulfonamide (B86410) has been shown to result in crystal structures where molecules form dimers through hydrogen bonding, and these dimers further associate via π–π stacking interactions to create a one-dimensional polymeric structure. researchgate.net This demonstrates the inherent tendency of such scaffolds to form ordered assemblies. By modifying the substituent attached to the sulfonamide group, it is possible to tune the nature and dimensionality of the resulting supramolecular architecture. The introduction of groups capable of forming additional hydrogen bonds or other specific non-covalent interactions could lead to the formation of more complex and functional supramolecular materials.
Molecular Recognition Phenomena
The quinoline scaffold, particularly with chelating groups at the 8-position, is well-known for its ability to bind to metal ions. This property can be exploited in the design of sensors and systems for molecular recognition. The 8-acetamido group, after potential hydrolysis to the 8-amino group, can participate in the coordination of metal ions.
Derivatives of this compound could be developed as chemosensors for specific metal ions. The binding of a metal ion to the quinoline derivative can lead to a measurable change in its photophysical properties, such as fluorescence, allowing for the detection of the ion. The broader family of 8-aminoquinoline (B160924) derivatives has been explored for their potential as fluorescent probes. ciac.jl.cn
Furthermore, the sulfonamide linkage provides a versatile point for the introduction of various recognition motifs. By attaching specific receptor groups to the sulfonamide nitrogen, it is possible to design molecules capable of recognizing and binding to other molecules or ions through complementary non-covalent interactions. This could lead to applications in areas such as selective extraction or sensing of environmentally or biologically important species.
Catalytic Chemistry
The 8-aminoquinoline moiety, which can be readily derived from the 8-acetamido group of the title compound, has gained significant attention as a powerful directing group in transition metal-catalyzed C-H bond functionalization reactions. researchgate.net This opens up a wide range of possibilities for the use of derivatives of this compound in catalysis.
By converting the 8-acetamido group to an 8-amino group and subsequently forming an amide with a substrate, the resulting molecule can act as a bidentate ligand, coordinating to a metal center and directing the catalytic functionalization of a specific C-H bond on the substrate. This approach offers a powerful tool for the efficient and selective synthesis of complex organic molecules.
Moreover, the quinoline-sulfonamide scaffold itself can serve as a ligand for transition metal complexes with catalytic activity. The nitrogen atom of the quinoline ring and the oxygen or nitrogen atoms of the sulfonamide group can coordinate to a metal center, creating a specific coordination environment that can facilitate catalytic transformations. The design and synthesis of chiral ligands containing quinoline motifs for asymmetric catalysis is an active area of research. researchgate.net Derivatives of this compound could be used to synthesize novel chiral or achiral ligands for a variety of catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations. The development of metal complexes for therapeutic applications also highlights the diverse roles that metal-ligand interactions involving quinoline derivatives can play. scirp.orgnih.govnih.gov
Role as Reagents in Catalytic Transformations (e.g., C-H Functionalization)
The 8-amidoquinoline moiety is a well-established and powerful directing group in transition metal-catalyzed C-H functionalization reactions. This directing capability allows for high regioselectivity, targeting the C-H bond at the C-5 position of the quinoline ring. In this context, the sulfonyl chloride group within the this compound molecule can itself play a reactive role, serving as a source for either a sulfonyl or a chloro group in catalytic cycles.
Research has demonstrated the utility of sulfonyl chlorides in copper-catalyzed C-H functionalization reactions of 8-amidoquinolines. researchgate.netacs.org These transformations showcase the dual functionality of such compounds where the 8-amido group directs the catalyst to the C-5 position, and the sulfonyl chloride acts as the reacting partner.
Table 1: Examples of Sulfonyl Chlorides in C-H Functionalization of 8-Amidoquinolines
| Catalyst | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Copper(I) | Arylsulfonyl chlorides | C-H Sulfonylation | 5-Sulfonyl-8-aminoquinoline amides | acs.orgnih.gov |
| Copper | Sulfonyl chlorides | C-H Chlorination | 5-Chloro-8-amidoquinolines | researchgate.net |
In these reactions, the 8-acetamidoquinoline framework guides the metal catalyst to the C-5 position, enabling a regioselective transformation. When used as a reagent, a separate sulfonyl chloride provides the functional group that is installed at the C-5 position. While studies may not use this compound as the substrate itself for further C-H functionalization at another position, its structural components are emblematic of the reagents and directing groups used in these advanced catalytic methods. The presence of the sulfonyl chloride group on the directing group itself suggests potential for intramolecular reactions or the development of bifunctional reagents.
Derivatization to Ligands for Metal-Catalyzed Reactions
The quinoline scaffold is a privileged structure in coordination chemistry, and its derivatives are widely employed as ligands in metal-catalyzed reactions. researchgate.netcolab.ws The nitrogen atom of the quinoline ring and the amide group at the 8-position can act as a bidentate chelate, forming stable complexes with various transition metals. The sulfonyl chloride at the C-5 position of this compound offers a versatile handle for derivatization, allowing for the synthesis of a diverse library of ligands.
By reacting the sulfonyl chloride with various primary or secondary amines, a wide range of sulfonamide derivatives can be prepared. nih.govgiqimo.com These sulfonamides can possess additional donor atoms or chiral centers, leading to the formation of multidentate or chiral ligands. These tailored ligands can then be used to modulate the electronic and steric properties of a metal center, influencing the activity, selectivity, and scope of catalytic reactions.
For instance, sulfonamides derived from 8-aminoquinoline have been shown to form stable complexes with Ni(II), acting as bidentate ligands. giqimo.com Furthermore, hybrid quinoline-sulfonamide complexes have been synthesized and characterized, demonstrating the coordination potential of this class of compounds. nih.gov
Table 2: Potential Ligand Synthesis from this compound
| Reactant | Resulting Functional Group | Potential Ligand Type | Potential Metal Complexes |
|---|---|---|---|
| Chiral Amine | Chiral Sulfonamide | Chiral Bidentate (N,N) | Pd, Rh, Ir, Cu |
| Amino Acid Ester | Sulfonamide with Ester | Bidentate or Tridentate | Ru, Fe, Co |
| Pyridyl-amine | Sulfonamide with Pyridyl | Tridentate (N,N,N) | Fe, Co, Ni |
The resulting metal complexes could find applications in a variety of metal-catalyzed transformations, including cross-coupling reactions, asymmetric hydrogenation, and oxidation reactions.
Organic Catalysis with Quinoline-based Organocatalysts
The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis. Quinoline-containing structures, particularly those derived from Cinchona alkaloids, are prominent scaffolds for the design of effective organocatalysts. nih.gov These catalysts often operate through a bifunctional activation mechanism, where different parts of the molecule interact with the substrates.
Derivatives of this compound are promising candidates for the development of novel quinoline-based organocatalysts. The sulfonamide linkage, which can be readily formed from the sulfonyl chloride, is a key functional group in many organocatalysts. It can act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemical outcome of reactions. nih.gov
By reacting this compound with a chiral amine or amino alcohol, it is possible to synthesize chiral sulfonamides. These molecules could potentially act as bifunctional organocatalysts, where the quinoline nitrogen or another basic site acts as a Lewis base to activate the nucleophile, while the sulfonamide N-H group activates the electrophile through hydrogen bonding.
Table 3: Potential Quinoline-based Organocatalyst Scaffolds
| Chiral Moiety to be Introduced | Resulting Catalyst Type | Potential Catalyzed Reaction |
|---|---|---|
| Chiral Diamine | Bifunctional Amine/Sulfonamide | Michael Addition |
| Chiral Amino Alcohol | Bifunctional Lewis Base/Brønsted Acid | Aldol Reaction |
| Proline Derivative | Enamine/Sulfonamide Catalyst | Asymmetric α-functionalization |
The development of such quinoline-based organocatalysts from this compound could provide new and efficient pathways for the enantioselective synthesis of complex organic molecules.
Conclusion and Future Research Directions
Synthesis of Novel 8-Acetamidoquinoline-5-sulfonyl chloride Analogues
A primary avenue for future research lies in the synthesis of novel analogues to expand the chemical space and functional diversity of this compound. The strategic modification of this scaffold can unlock new properties and applications. Key areas for synthetic exploration include:
Modification of the Quinoline (B57606) Ring: Introduction of various substituents (e.g., halogens, alkyl, aryl groups) onto the quinoline core can modulate the electronic properties, solubility, and steric profile of the molecule. researchgate.net
Derivatization of the Acetamido Group: The acetamido moiety can be replaced with other acyl groups or functionalized to influence hydrogen bonding capabilities and conformational preferences.
Transformation of the Sulfonyl Chloride: The highly reactive sulfonyl chloride group can be converted into a diverse range of sulfonamides, sulfones, or sulfonic esters, thereby creating libraries of compounds with varied biological and material properties. nih.govmdpi.com A series of novel acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared through reactions with acetylene derivatives of amine. nih.gov
| Potential Modification | Synthetic Strategy | Anticipated Outcome |
| Quinoline Ring Substitution | Electrophilic aromatic substitution | Altered electronic properties and biological target interactions |
| N-Deacylation/Re-acylation | Hydrolysis followed by acylation with various acyl chlorides | Modified steric and electronic environment around the 8-position |
| Sulfonamide Synthesis | Reaction with primary and secondary amines | Creation of a library of sulfonamides with diverse functionalities nih.gov |
| Sulfone Formation | Reduction or reaction with organometallic reagents | Introduction of a stable sulfone linkage for new structural motifs |
Exploration of Unprecedented Reactivity Patterns
While the reactivity of the sulfonyl chloride group is well-established, future studies should aim to uncover novel reaction pathways for this compound. magtech.com.cn The interplay between the three functional groups may lead to unexpected chemical transformations. Areas of interest include:
Transition-Metal-Catalyzed Reactions: The sulfonyl chloride moiety could participate in novel cross-coupling reactions to form C-S or S-N bonds, providing new synthetic routes to complex molecules.
Intramolecular Cyclizations: Under specific conditions, intramolecular reactions between the sulfonyl group, the acetamido group, or the quinoline ring could lead to the formation of novel polycyclic heterocyclic systems.
Deoxygenative Sulfonylation: Inspired by recent advances, exploring the deoxygenative C-H sulfonylation of related quinoline N-oxides with sulfonyl chlorides could reveal new synthetic strategies. nih.govmdpi.com
Development of Sustainable Synthetic Methodologies
Adherence to the principles of green chemistry is crucial for modern chemical synthesis. numberanalytics.comfrontiersin.org Future research should focus on developing environmentally benign methods for the preparation of this compound and its derivatives. researchgate.net Key strategies include:
Solvent-Free Reactions: Techniques such as ball milling can provide efficient and environmentally friendly alternatives to traditional solvent-based syntheses. tandfonline.com
Alternative Energy Sources: The use of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.in
Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthetic processes. mdpi.com
Catalytic Approaches: Employing visible light photocatalysis for the synthesis of sulfonyl-containing quinoline compounds can avoid the need for metal catalysts and harsh reaction conditions. google.com
Advanced Computational Studies for Predictive Design
In silico techniques are powerful tools for accelerating the design and optimization of new molecules. mdpi.com Advanced computational studies can provide deep insights into the properties of this compound and its analogues, guiding experimental work. mdpi.com Future computational research should include:
Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. tandfonline.com
Molecular Docking: To predict the binding modes and affinities of analogues with biological targets, thereby guiding the design of potential therapeutic agents. biointerfaceresearch.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of these compounds with their biological activities, enabling the predictive design of more potent and selective molecules. mdpi.combiointerfaceresearch.com
| Computational Method | Application | Predicted Outcome |
| DFT | Calculation of molecular orbitals and charge distribution | Insight into reaction mechanisms and spectroscopic properties |
| Molecular Docking | Simulation of binding to protein active sites | Prediction of biological activity and target specificity |
| QSAR | Statistical analysis of structure-activity data | Development of predictive models for rational drug design |
| Molecular Dynamics (MD) Simulations | Analysis of the conformational stability of ligand-protein complexes | Understanding the dynamic interactions and binding stability with biological targets tandfonline.com |
Emerging Roles in Interdisciplinary Chemical Research
The versatile structure of this compound makes it a promising candidate for a range of interdisciplinary applications. Future research should explore its potential in the following areas:
Fluorescent Chemosensors: The quinoline core is a well-known fluorophore. rsc.org By attaching specific recognition units to the sulfonyl chloride group, novel fluorescent sensors for the detection of metal ions, anions, or biologically relevant molecules can be developed. rsc.orgmdpi.comresearchgate.net
Materials Science: Incorporation of this scaffold into polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with tailored optical, electronic, or catalytic properties. The sulfonyl chloride group can be used for post-synthetic modification of materials. rsc.org
Bioorthogonal Chemistry: The reactivity of the sulfonyl chloride could be harnessed for applications in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
